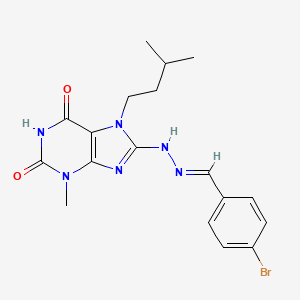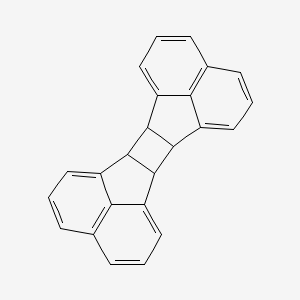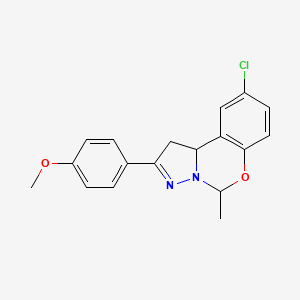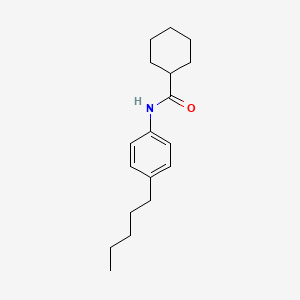
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate is a complex organic compound with the molecular formula C24H29NO5 and a molecular weight of 411.502 g/mol . This compound is known for its unique structural features, which include a benzoate ester linked to an acrylamide moiety substituted with methoxy and pentyloxy groups on the phenyl ring.
Méthodes De Préparation
The synthesis of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the acrylamide intermediate, which is then coupled with the benzoate ester under specific reaction conditions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine or alcohol, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by the presence of electron-donating groups like methoxy and pentyloxy. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects . The pathways involved often depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Ethyl 4-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate can be compared with similar compounds such as:
Ethyl 4-((3-(4-methoxyphenyl)acryloyl)amino)benzoate: Lacks the pentyloxy group, which may affect its hydrophobic interactions and overall activity.
Methyl 2-((3-(3-methoxy-4-(pentyloxy)phenyl)acryloyl)amino)benzoate: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 4-((4-methoxy-3-nitrobenzoyl)amino)benzoate: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
Propriétés
Formule moléculaire |
C24H29NO5 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
ethyl 4-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C24H29NO5/c1-4-6-7-16-30-21-14-8-18(17-22(21)28-3)9-15-23(26)25-20-12-10-19(11-13-20)24(27)29-5-2/h8-15,17H,4-7,16H2,1-3H3,(H,25,26)/b15-9+ |
Clé InChI |
YBVJVSALSNYMNL-OQLLNIDSSA-N |
SMILES isomérique |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one](/img/structure/B11993572.png)
![[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11993573.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)





